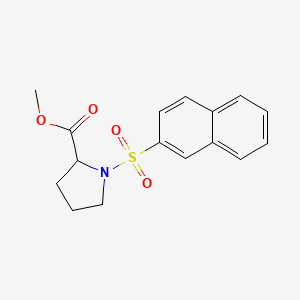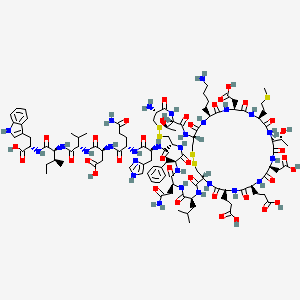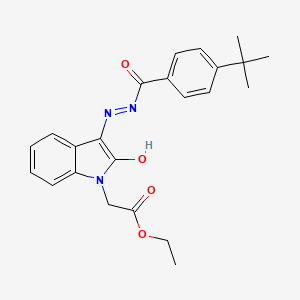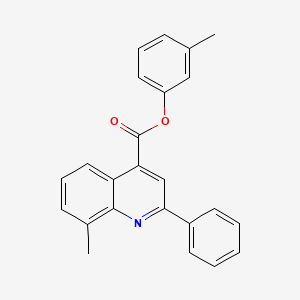
(4-(Benzyloxy)-3-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-3-methylphenyl)essigsäure ist eine organische Verbindung mit der Summenformel C16H16O3. Es ist ein Derivat der Phenylessigsäure, wobei der Phenylring an der 4-Position mit einer Benzyloxygruppe und an der 3-Position mit einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-(Benzyloxy)-3-methylphenyl)essigsäure umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 4-Hydroxy-3-methylbenzaldehyd und Benzyl bromid.
Bildung des Benzyloxy-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 4-Hydroxy-3-methylbenzaldehyd mit Benzyl bromid in Gegenwart einer Base wie Kaliumcarbonat, um 4-(Benzyloxy)-3-methylbenzaldehyd zu bilden.
Oxidation: Das Benzyloxy-Zwischenprodukt wird dann unter Verwendung eines Oxidationsmittels wie Kaliumpermanganat oder Chromtrioxid zu (4-(Benzyloxy)-3-methylphenyl)essigsäure oxidiert.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für (4-(Benzyloxy)-3-methylphenyl)essigsäure können ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-(Benzyloxy)-3-methylphenyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Benzyloxygruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Benzyloxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Säurechloride.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Hydroxyl-Derivaten.
Substitution: Bildung von substituierten Phenylessigsäure-Derivaten.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-3-methylphenyl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-(Benzyloxy)-3-methylphenyl)essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Benzyloxygruppe kann an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität und Spezifität der Verbindung beeinflusst werden. Die Methylgruppe an der 3-Position kann die sterischen und elektronischen Eigenschaften der Verbindung beeinflussen und ihre Reaktivität und biologische Aktivität modulieren.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group at the 3-position can affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Benzyloxyphenyl)essigsäure: Ähnliche Struktur, aber ohne die Methylgruppe an der 3-Position.
(4-Benzyloxy-3-methoxyphenyl)essigsäure: Ähnliche Struktur mit einer Methoxygruppe anstelle einer Methylgruppe an der 3-Position.
Einzigartigkeit
(4-(Benzyloxy)-3-methylphenyl)essigsäure ist einzigartig durch das Vorhandensein sowohl der Benzyloxy- als auch der Methylgruppe, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
64360-42-5 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-(3-methyl-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O3/c1-12-9-14(10-16(17)18)7-8-15(12)19-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
TWAKAZAKNGJYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)






